molecular formula C14H13ClO B3163802 (3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 885963-16-6

(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B3163802
CAS No.: 885963-16-6
M. Wt: 232.70 g/mol
InChI Key: PMSRCMLSESZNMK-UHFFFAOYSA-N
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Description

(3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C14H13ClO It is a derivative of biphenyl, featuring a chloro and a methyl group on the biphenyl structure, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylbiphenyl.

    Grignard Reaction: The 3-chloro-4-methylbiphenyl is reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the methanol group.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water. The temperature is typically maintained at low to moderate levels to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol may involve large-scale Grignard reactions with optimized conditions for yield and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Steps: Including distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a methylbiphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products

    Oxidation: 3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Methyl-[1,1’-biphenyl]-3-ylmethanol.

    Substitution: 3’-Azido-4’-methyl-[1,1’-biphenyl]-3-ylmethanol.

Scientific Research Applications

(3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The chloro and methanol groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-4’-methylbiphenyl: Lacks the methanol group, making it less polar.

    4’-Methyl-[1,1’-biphenyl]-3-ylmethanol: Lacks the chloro group, affecting its reactivity.

    3’-Chloro-[1,1’-biphenyl]-3-ylmethanol: Lacks the methyl group, altering its steric properties.

Uniqueness

(3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the combination of chloro, methyl, and methanol groups on the biphenyl structure. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[3-(3-chloro-4-methylphenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSRCMLSESZNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680138
Record name (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885963-16-6
Record name (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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